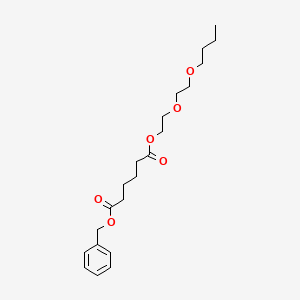
Benzyl 2-(2-butoxyethoxy)ethyl hexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless, transparent liquid primarily used as a plasticizer to enhance the flexibility and durability of plastics and rubbers . This compound is also utilized in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 2-(2-butoxyethoxy)ethyl hexanedioate is typically synthesized through the esterification of adipic acid with 2-(2-butoxyethoxy)ethanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction . The general reaction scheme is as follows:
Adipic acid+2(2-(2-butoxyethoxy)ethanol)→Benzyl 2-(2-butoxyethoxy)ethyl hexanedioate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they undergo esterification in the presence of an acid catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(2-butoxyethoxy)ethyl hexanedioate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the ester groups into alcohols under suitable reducing conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Adipic acid and 2-(2-butoxyethoxy)ethanol.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols derived from the ester groups.
Scientific Research Applications
Benzyl 2-(2-butoxyethoxy)ethyl hexanedioate has several scientific research applications, including:
Mechanism of Action
The primary mechanism of action of Benzyl 2-(2-butoxyethoxy)ethyl hexanedioate involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and elasticity of the material . This compound does not have specific molecular targets or pathways in biological systems, as its primary function is to modify the physical properties of materials .
Comparison with Similar Compounds
Similar Compounds
Dioctyl phthalate (DOP): Another widely used plasticizer with similar applications in enhancing the flexibility of polymers.
Diisononyl phthalate (DINP): Used as a plasticizer in various industrial applications.
Di(2-ethylhexyl) adipate (DEHA): A plasticizer with similar chemical properties and applications.
Uniqueness
Benzyl 2-(2-butoxyethoxy)ethyl hexanedioate is unique due to its specific chemical structure, which imparts distinct physical properties such as lower volatility and higher compatibility with certain polymers compared to other plasticizers . This makes it particularly valuable in applications requiring enhanced durability and flexibility .
Properties
CAS No. |
549533-42-8 |
|---|---|
Molecular Formula |
C21H32O6 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
6-O-benzyl 1-O-[2-(2-butoxyethoxy)ethyl] hexanedioate |
InChI |
InChI=1S/C21H32O6/c1-2-3-13-24-14-15-25-16-17-26-20(22)11-7-8-12-21(23)27-18-19-9-5-4-6-10-19/h4-6,9-10H,2-3,7-8,11-18H2,1H3 |
InChI Key |
MXMSRLWLJCUTEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOC(=O)CCCCC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,2,2-Trifluoro-1-{[(1S)-1-phenylethyl]amino}ethyl)phenol](/img/structure/B14236693.png)
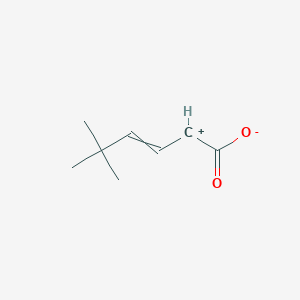
![Methyl 3-[(2-methylacryloyl)oxy]benzoate](/img/structure/B14236710.png)
![(2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine](/img/structure/B14236716.png)
![[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene](/img/structure/B14236722.png)
![Phenol, 2-[(6,7-dimethoxy-4-quinazolinyl)amino]-](/img/structure/B14236726.png)
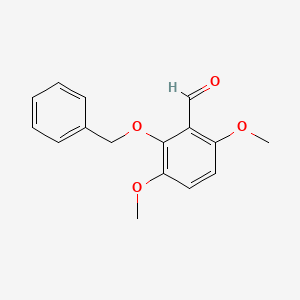
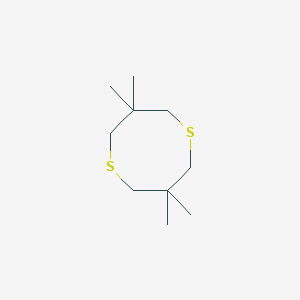
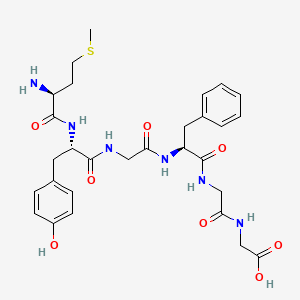
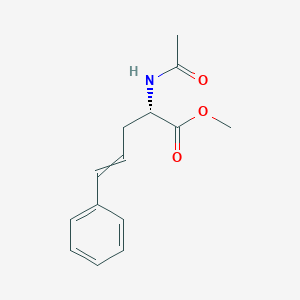
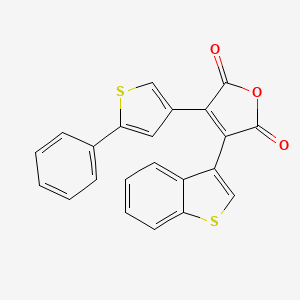


![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxobutan-2-yl]-4-methoxy-N-methylbenzamide](/img/structure/B14236771.png)
